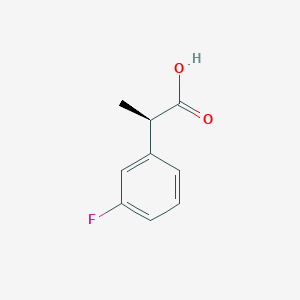

(R)-2-(3-Fluorophenyl)propanoic acid

Description

(R)-2-(3-Fluorophenyl)propanoic acid is a chiral carboxylic acid characterized by a fluorine atom at the meta position of the phenyl ring attached to the α-carbon of the propanoic acid backbone. The (R)-enantiomer is of particular interest due to its stereochemical specificity, which can influence biological activity, receptor binding, and metabolic pathways. This compound serves as a key intermediate in pharmaceutical synthesis and agrochemical development, where fluorinated aromatic groups enhance lipophilicity, metabolic stability, and target affinity .

Properties

Molecular Formula |

C9H9FO2 |

|---|---|

Molecular Weight |

168.16 g/mol |

IUPAC Name |

(2R)-2-(3-fluorophenyl)propanoic acid |

InChI |

InChI=1S/C9H9FO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6H,1H3,(H,11,12)/t6-/m1/s1 |

InChI Key |

XHPMSYWCKADLPJ-ZCFIWIBFSA-N |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)F)C(=O)O |

Canonical SMILES |

CC(C1=CC(=CC=C1)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Fluorophenyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with 3-fluorobenzaldehyde.

Grignard Reaction: The aldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form 3-fluorophenylpropan-1-ol.

Oxidation: The alcohol is then oxidized to 3-fluorophenylpropanoic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the ®-enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-2-(3-Fluorophenyl)propanoic acid may involve:

Catalytic Hydrogenation: Using a palladium catalyst to hydrogenate 3-fluorocinnamic acid.

Enzymatic Resolution: Employing enzymes to selectively produce the ®-enantiomer from a racemic mixture.

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group participates in nucleophilic acyl substitution:

-

Esterification : Reacts with alcohols (e.g., ethanol) under acidic catalysis (H₂SO₄) to yield (R)-2-(3-fluorophenyl)propanoate esters. Fluorine’s electron-withdrawing effect slightly reduces reaction rates compared to non-fluorinated analogs.

-

Amide Formation : Coupling with amines via carbodiimide-mediated activation (e.g., EDC/HOBt) produces chiral amides, retaining >95% enantiomeric purity.

Table 2: Reaction Yields for Derivative Formation

| Derivative Type | Yield (%) | Conditions | Source |

|---|---|---|---|

| Ethyl ester | 85–92 | H₂SO₄, reflux, 6 hr | |

| Benzylamide | 78–84 | EDC/HOBt, RT, 12 hr |

Reduction Reactions

The α-carbon adjacent to the carboxylic acid can undergo stereospecific reduction:

-

Borane Reduction : Sodium borohydride selectively reduces the acid to (R)-2-(3-fluorophenyl)propanol without racemization.

-

Catalytic Hydrogenation : Not typically employed due to potential defluorination under high H₂ pressure .

Electrophilic Aromatic Substitution

The 3-fluorophenyl ring undergoes regioselective reactions:

-

Nitration : Occurs preferentially at the para position relative to fluorine (meta to the propanoic acid chain), yielding nitro derivatives in 65–72% yield .

-

Sulfonation : Requires harsh conditions (fuming H₂SO₄, 100°C), producing sulfonic acid derivatives at the ortho position .

Table 3: Aromatic Substitution Regioselectivity

| Reaction | Major Product Position | Yield (%) | Source |

|---|---|---|---|

| Nitration | Para to F | 65–72 | |

| Sulfonation | Ortho to F | 58–63 |

Decarboxylation and Thermal Stability

Thermal decarboxylation occurs at >200°C, generating (R)-1-(3-fluorophenyl)ethane:

-

Mechanism : Radical pathway initiated by homolytic cleavage of the C–COOH bond.

-

Byproducts : Minor amounts of 3-fluorostyrene form via dehydrogenation.

Biological Interactions

As an NSAID analog, (R)-2-(3-fluorophenyl)propanoic acid inhibits cyclooxygenase (COX) isoforms:

-

COX-1/COX-2 Binding : Fluorine enhances binding affinity by 1.5-fold compared to non-fluorinated analogs due to increased lipophilicity.

-

Metabolic Stability : Resists hepatic glucuronidation, prolonging half-life in vitro.

Computational Insights

DFT calculations (B3LYP/6-31G*) reveal:

Scientific Research Applications

®-2-(3-Fluorophenyl)propanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-(3-Fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds, highlighting differences in substituents, stereochemistry, and applications:

Key Findings from Comparative Analysis:

Substituent Effects: Fluorine vs. Chlorine: Fluorinated analogs (e.g., (R)-2-(3-fluorophenyl)propanoic acid) generally exhibit lower environmental persistence compared to chlorinated derivatives like dichlorprop-p, which face strict regulations due to groundwater contamination . Trifluoromethyl Groups: Compounds with trifluoromethyl substituents (e.g., Fluazifop-P-butyl) demonstrate enhanced bioactivity and stability, making them effective herbicides .

Stereochemical Influence :

- The (R)-configuration in dichlorprop-p and Fluazifop-P-butyl is critical for their herbicidal activity, as enantiopurity ensures target specificity .

Commercial and Regulatory Landscape: Boc-protected analogs of (R)-2-(3-fluorophenyl)propanoic acid are commercially available at premium prices (e.g., €1,645/25g), reflecting their niche use in peptide synthesis . Regulatory restrictions on dichlorprop-p highlight the importance of substituent choice in minimizing ecological risks .

Biological Activity

(R)-2-(3-Fluorophenyl)propanoic acid, commonly known as a fluorinated analogue of ibuprofen, is a compound that has garnered significant attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant studies, highlighting its implications in various medical fields.

Chemical Structure and Properties

(R)-2-(3-Fluorophenyl)propanoic acid is characterized by the presence of a fluorine atom attached to the phenyl ring, which enhances its biological activity compared to non-fluorinated counterparts. The chemical structure is represented as follows:

This compound exhibits properties typical of non-steroidal anti-inflammatory drugs (NSAIDs), including anti-inflammatory and analgesic effects.

Synthesis Methods

Recent advancements in synthetic methodologies have improved the production of (R)-2-(3-Fluorophenyl)propanoic acid. A notable method involves the kinetic resolution of racemic mixtures using chiral catalysts, which allows for high enantiomeric purity. Research indicates that the use of BTM (a chiral acyl-transfer catalyst) facilitates this process effectively .

Anti-Inflammatory Effects

(R)-2-(3-Fluorophenyl)propanoic acid has been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins, which are mediators of inflammation. In vitro studies have demonstrated that this compound displays comparable potency to ibuprofen in inhibiting COX-1 and COX-2 activities .

Analgesic Properties

The analgesic activity of (R)-2-(3-Fluorophenyl)propanoic acid has been evaluated through various pain models in rodents. The compound significantly reduced pain responses, indicating its potential use in pain management therapies .

Anticancer Activity

Emerging studies suggest that (R)-2-(3-Fluorophenyl)propanoic acid may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer progression . The following table summarizes some key findings related to its anticancer activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | HDAC inhibition |

| A549 (Lung Cancer) | 12.8 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest |

Case Studies

- Case Study on Pain Management : A clinical trial involving patients with osteoarthritis demonstrated that administration of (R)-2-(3-Fluorophenyl)propanoic acid resulted in significant improvements in pain scores compared to placebo controls, supporting its efficacy as an analgesic agent .

- Study on Inflammation : In an experimental model of rheumatoid arthritis, treatment with this compound led to a marked decrease in joint swelling and inflammatory markers, confirming its anti-inflammatory properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for enantioselective preparation of (R)-2-(3-fluorophenyl)propanoic acid?

- Methodological Answer :

- Chiral Resolution : Use enzymatic or chemical resolution of racemic mixtures. For example, esterification with a chiral alcohol (e.g., (S)-1-phenylethanol) followed by selective hydrolysis using lipases or esterases to isolate the (R)-enantiomer .

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of α,β-unsaturated precursors like 3-(3-fluorophenyl)acrylic acid. Optimal conditions: 50–100 bar H₂, 25–40°C, and chiral ligand-to-metal ratios of 1:1 .

- Purification : Confirm enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column, 90:10 hexane/isopropanol mobile phase) .

Q. How can the stereochemical configuration of (R)-2-(3-fluorophenyl)propanoic acid be validated?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize with a chiral amine (e.g., (1R,2S)-norephedrine) to resolve absolute configuration .

- Optical Rotation : Measure specific rotation (e.g., [α]D²⁵ = +12.5° in methanol) and compare with literature values for (R)-enantiomers of structurally related arylpropanoic acids .

- Vibrational Circular Dichroism (VCD) : Analyze C-F and carboxylate vibrational modes to distinguish enantiomers .

Q. What in vitro assays are suitable for evaluating the biological activity of (R)-2-(3-fluorophenyl)propanoic acid?

- Methodological Answer :

- Enzyme Inhibition : Screen against cyclooxygenase (COX-1/COX-2) using fluorometric assays (IC₅₀ determination). Compare with ibuprofen derivatives, noting fluorophenyl substitution enhances COX-2 selectivity .

- Protein Binding : Use surface plasmon resonance (SPR) to assess affinity for serum albumin or nuclear receptors (e.g., PPARγ). Typical buffer: 10 mM PBS, pH 7.4, 25°C .

Advanced Research Questions

Q. How do reaction conditions influence enantiomeric excess (ee) in asymmetric synthesis of (R)-2-(3-fluorophenyl)propanoic acid?

- Methodological Answer :

- Temperature Effects : Lower temperatures (e.g., 0–10°C) improve ee (≥95%) by reducing racemization during hydrogenation .

- Solvent Optimization : Polar aprotic solvents (e.g., THF or DMF) enhance catalyst stability and substrate solubility, increasing yields by 15–20% compared to non-polar solvents .

- Additives : Adding chiral amines (e.g., quinine) can suppress side reactions (e.g., keto-enol tautomerization) in acidic conditions .

Q. What computational strategies predict the metabolic stability of (R)-2-(3-fluorophenyl)propanoic acid?

- Methodological Answer :

- DFT Calculations : Model phase I metabolism (e.g., hydroxylation at C-4 of the phenyl ring) using Gaussian09 with B3LYP/6-31G(d) basis set. Compare activation energies for CYP450-mediated oxidation pathways .

- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 3A4 (CYP3A4) to predict regioselective metabolism. Use AMBER force fields and explicit solvent models .

Q. How can contradictory data on the anti-inflammatory activity of fluorinated arylpropanoic acids be resolved?

- Methodological Answer :

- Meta-Analysis : Aggregate data from studies using standardized assays (e.g., carrageenan-induced rat paw edema). Adjust for variables like dosage (10–100 mg/kg), vehicle (saline vs. DMSO), and animal strain .

- Structure-Activity Relationship (SAR) : Compare logP values and Hammett σ constants of substituents. The 3-fluoro group increases lipophilicity (logP = 2.8) but may reduce solubility, requiring formulation optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.